Cas no 34263-52-0 (2-chloro-4-cyanobenzene-1-sulfonamide)

2-Chloro-4-cyanobenzene-1-sulfonamide is a versatile sulfonamide derivative characterized by its chloro and cyano functional groups, which enhance its reactivity and utility in organic synthesis. The compound serves as a valuable intermediate in pharmaceutical and agrochemical applications, particularly in the development of sulfonamide-based inhibitors and bioactive molecules. Its electron-withdrawing substituents contribute to its stability and selectivity in nucleophilic substitution reactions. The presence of both chloro and cyano groups allows for further functionalization, making it a useful building block for heterocyclic and medicinal chemistry. This compound is typically handled under controlled conditions due to its potential reactivity, ensuring consistent performance in synthetic workflows.
2-chloro-4-cyanobenzene-1-sulfonamide structure
34263-52-0 structure
Product Name:2-chloro-4-cyanobenzene-1-sulfonamide
CAS No:34263-52-0
MF:C7H5ClN2O2S
MW:216.644798994064
MDL:MFCD02090220
CID:2112771
PubChem ID:63093806
Update Time:2025-05-24

2-chloro-4-cyanobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-4-cyanoBenzenesulfonamide
    • 2-Chloro-4-cyano-benzenesulfonamide
    • GS0374
    • 2-chloro-4-cyanobenzene-1-sulfonamide
    • MDL: MFCD02090220
    • Inchi: 1S/C7H5ClN2O2S/c8-6-3-5(4-9)1-2-7(6)13(10,11)12/h1-3H,(H2,10,11,12)
    • InChI Key: UZULIMBSBKSZHU-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C#N)C=CC=1S(N)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 326
  • XLogP3: 0.5
  • Topological Polar Surface Area: 92.3

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Additional information on 2-chloro-4-cyanobenzene-1-sulfonamide

Introduction to 2-chloro-4-cyanobenzene-1-sulfonamide (CAS No. 34263-52-0)

2-chloro-4-cyanobenzene-1-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 34263-52-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of benzene derivatives, featuring a chloro group, a cyano group, and a sulfonamide moiety, which collectively contribute to its unique chemical properties and potential biological activities.

The structural configuration of 2-chloro-4-cyanobenzene-1-sulfonamide makes it a versatile intermediate in synthetic chemistry. The presence of the chloro substituent at the 2-position enhances its reactivity, allowing for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions. Meanwhile, the cyano group at the 4-position introduces a polar and electron-withdrawing nature, influencing both the compound's solubility and its interactions with biological targets. The sulfonamide group at the 1-position further extends its utility as a pharmacophore, commonly found in many active pharmaceutical ingredients (APIs) due to its ability to form hydrogen bonds and modulate enzyme activity.

In recent years, 2-chloro-4-cyanobenzene-1-sulfonamide has been explored in various research studies aimed at developing novel therapeutic agents. One particularly promising area of investigation involves its potential as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and dysregulation of these pathways is often associated with diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies with improved efficacy and reduced side effects.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2-chloro-4-cyanobenzene-1-sulfonamide for kinase inhibition. Molecular docking studies have shown that this compound can interact with the active sites of certain kinases, potentially blocking their catalytic activity. For instance, studies have suggested that derivatives of 2-chloro-4-cyanobenzene-1-sulfonamide may exhibit inhibitory effects on tyrosine kinases, which are overactive in many cancer cell lines. These findings highlight the compound's potential as a lead structure for further optimization into a potent anticancer drug.

Beyond its applications in oncology, 2-chloro-4-cyanobenzene-1-sulfonamide has also been investigated for its antimicrobial properties. The sulfonamide moiety is well-known for its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways. Preliminary studies have demonstrated that certain derivatives of this compound exhibit activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). This suggests that 2-chloro-4-cyanobenzene-1-sulfonamide could serve as a valuable scaffold for developing novel antibiotics to combat resistant bacterial strains.

The agrochemical industry has also shown interest in 2-chloro-4-cyanobenzene-1-sulfonamide due to its potential as a precursor for herbicides and pesticides. The structural features of this compound allow for modifications that can enhance its bioactivity against unwanted plants or pests while maintaining environmental safety. Researchers are exploring ways to optimize its selectivity and reduce toxicity to non-target organisms, aligning with the growing demand for sustainable agricultural practices.

In terms of synthetic methodologies, 2-chloro-4-cyanobenzene-1-sulfonamide can be synthesized through multi-step reactions involving chlorination, cyanation, and sulfonation of benzene derivatives. Advances in green chemistry have led to the development of more environmentally friendly synthetic routes, such as catalytic processes that minimize waste and energy consumption. These innovations not only improve the efficiency of producing 2-chloro-4-cyanobenzene-1-sulfonamide but also align with global efforts to promote sustainable chemical manufacturing.

The pharmacokinetic properties of 2-chloro-4-cyanobenzene-1-sulfonamide are another critical aspect that influences its potential as a drug candidate. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its suitability for therapeutic use. While initial findings suggest moderate oral bioavailability and rapid metabolism, these parameters can be optimized through structural modifications. For example, introducing additional functional groups or altering the substitution pattern may enhance stability and prolong systemic exposure.

Future research directions for 2-chloro-4-cyanobenzene-1-sulfonamide include exploring its role in neurodegenerative diseases. The sulfonamide group's ability to cross the blood-brain barrier makes it an attractive candidate for developing treatments targeting neurological disorders such as Alzheimer's disease or Parkinson's disease. Preclinical studies are underway to evaluate whether derivatives of this compound can modulate neurotransmitter systems or protect against neurotoxicity.

In conclusion, 2-chloro-4-cyanobenzene-1-sulfonamide (CAS No. 34263-52-0) is a multifaceted compound with significant potential across multiple domains of chemical research and application. Its unique structural features make it a valuable intermediate for synthesizing drugs targeting various diseases, including cancer and infections caused by resistant bacteria. As research continues to uncover new applications and synthetic strategies for this compound, 2-chloro-4-cyanobenzene-1-sulfonamide is poised to play an increasingly important role in advancing both pharmaceuticals and agrochemicals.

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